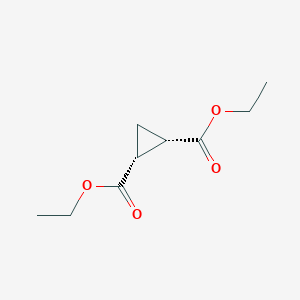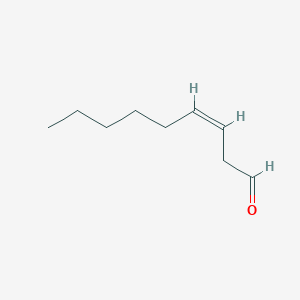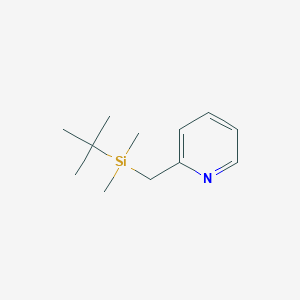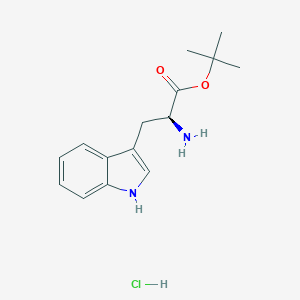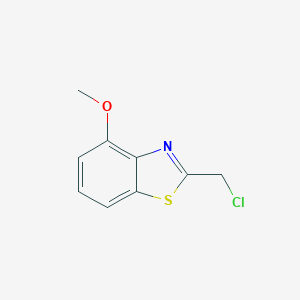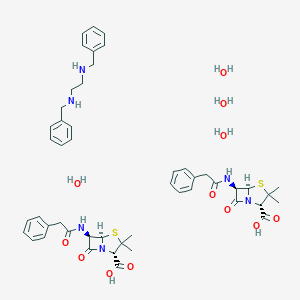
Penicillin G benzathine
Descripción general
Descripción
Penicillin G Benzathine, also known as Benzathine Benzylpenicillin, is an antibiotic medication useful for the treatment of a number of bacterial infections . Specifically, it is used to treat strep throat, diphtheria, syphilis, and yaws. It is also used to prevent rheumatic fever .
Synthesis Analysis
Penicillin G Benzathine is prepared by the reaction of dibenzylethylene diamine with two molecules of penicillin G . It forms a depot in the site of injection and it is dissolved and hydrolyzed slowly to penicillin G .
Molecular Structure Analysis
The molecular formula of Penicillin G Benzathine is C32H36N4O8S2•C16H20N2 . For more detailed structural information, you may refer to resources such as ChemSpider .
Chemical Reactions Analysis
Penicillin G Benzathine is slowly hydrolyzed to penicillin G after injection . It is not active against the penicillinase-producing bacteria, which include many strains of staphylococci .
Physical And Chemical Properties Analysis
Penicillin G Benzathine is very slightly soluble in water and sparingly soluble in alcohol . It has an extremely low solubility and is slowly hydrolyzed to penicillin G .
Aplicaciones Científicas De Investigación
Treatment of Syphilis
Penicillin G benzathine is used as the first-line treatment for most forms of syphilis, including primary, secondary, and latent syphilis. It is particularly crucial as the only effective treatment for pregnant individuals and infants with congenital syphilis .
Prevention of Rheumatic Heart Disease (RHD)
It serves as secondary prophylaxis against RHD, preventing the recurrence of rheumatic fever and minimizing the risk of heart valve damage .
Streptococcal Infections
Benzathine penicillin G is effective in preventing streptococcal pharyngitis, especially during epidemics among populations at high risk, such as military personnel .
Long-Acting Antibiotic Prophylaxis
As a long-lasting injectable penicillin, it provides extended protection against bacterial infections, which is beneficial for individuals who may not have regular access to medical care .
Diphtheria Treatment
It is used in the treatment of diphtheria, an infectious disease caused by the bacterium Corynebacterium diphtheriae .
Yaws Eradication
Penicillin G benzathine is employed in the eradication efforts against yaws, a chronic infection that affects mainly the skin, bone, and cartilage .
Safe Subcutaneous Infusion
Research has shown that subcutaneous infusion of high-dose benzathine penicillin G is safe and can provide adequate penicillin concentrations for up to three months .
Mecanismo De Acción
Target of Action
Penicillin G Benzathine, also known as Benzathine Penicillin G (BPG), is a natural penicillin antibiotic . Its primary targets are penicillin-sensitive microorganisms . These microorganisms are primarily Gram-positive bacteria , including Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .
Mode of Action
Penicillin G Benzathine exerts a bactericidal action against penicillin-sensitive microorganisms during the stage of active multiplication . It acts by interfering with bacterial cell wall synthesis . Specifically, it inhibits the biosynthesis of cell-wall peptidoglycan, which renders the cell wall osmotically unstable . This leads to cell wall death and the resultant bactericidal activity against susceptible bacteria .
Biochemical Pathways
The biochemical pathway affected by Penicillin G Benzathine is the cell wall synthesis pathway of bacteria . By inhibiting the biosynthesis of cell-wall peptidoglycan, the structural integrity of the bacterial cell wall is compromised, leading to cell death .
Pharmacokinetics
Penicillin G Benzathine has an extremely low solubility, and thus, the drug is slowly released from intramuscular injection sites . The drug is hydrolyzed to penicillin G . This combination of hydrolysis and slow absorption results in blood serum levels much lower but much more prolonged than other parenteral penicillins . The time to peak serum levels is within 12 to 24 hours . Serum levels are usually detectable for 1 to 4 weeks depending on the dose . Larger doses result in more sustained levels rather than higher levels .
Result of Action
The result of Penicillin G Benzathine’s action is the death of the bacterial cell . By inhibiting the biosynthesis of cell-wall peptidoglycan, the bacterial cell wall becomes osmotically unstable, leading to cell death . This makes Penicillin G Benzathine effective in treating infections caused by penicillin-sensitive microorganisms .
Action Environment
The action of Penicillin G Benzathine can be influenced by various environmental factors. For instance, the quality of the drug can impact its efficacy . Concerns over product quality and adverse reactions have impacted clinician confidence . Limited research exists to explain observed pharmacokinetic differences between brands of BPG . Future research should explore this gap in knowledge and pharmacokinetic differences between different populations to inform future dosing schedules .
Safety and Hazards
Direcciones Futuras
There have been reports of country-level shortages of Penicillin G Benzathine, indicating underlying market risks . Therefore, the need for mitigation strategies is imperative. Also, there is a need to secure the supply of benzathine penicillin for prevention of mother-to-child transmission of syphilis .
Propiedades
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDKTXGNSOORHA-CJHXQPGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194317 | |
| Record name | Penicillin G benzathine [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
981.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penicillin G benzathine | |
CAS RN |
41372-02-5 | |
| Record name | Penicillin G benzathine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin G benzathine [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penicillin G Benzathine,tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN G BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




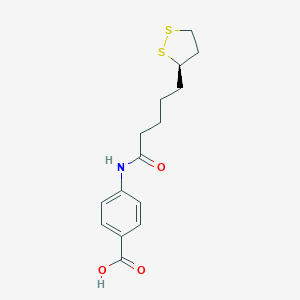
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)





